Hydrazine, N,N'-bis(1H-pyrazol-4-ylmethylene)-
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Overview
Description
Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- is a compound that features a hydrazine core substituted with two pyrazolylmethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- typically involves the condensation of hydrazine with pyrazole derivatives. One common method includes reacting hydrazine hydrate with pyrazole-4-carbaldehyde under reflux conditions in an ethanol solvent. The reaction is usually carried out in the presence of a catalytic amount of acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced hydrazine derivatives, and substituted hydrazine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydrazine moiety allows it to act as a nucleophile, facilitating various biochemical reactions. The pyrazole rings can also interact with biological targets through hydrogen bonding and π-π interactions, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Hydrazine, N,N’-bis(1H-pyrazol-3-ylmethylene)
- Hydrazine, N,N’-bis(1H-pyrazol-5-ylmethylene)
- Hydrazine, N,N’-bis(1H-imidazol-4-ylmethylene)
Uniqueness
Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- is unique due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and interaction with molecular targets. This distinct structure allows for unique coordination chemistry and potential biological activities compared to other hydrazine derivatives .
Properties
IUPAC Name |
(E)-1-(1H-pyrazol-4-yl)-N-[(E)-1H-pyrazol-4-ylmethylideneamino]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-7(2-10-9-1)5-13-14-6-8-3-11-12-4-8/h1-6H,(H,9,10)(H,11,12)/b13-5+,14-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMGKUYYZNRCBB-ACFHMISVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=NN=CC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1)/C=N/N=C/C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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